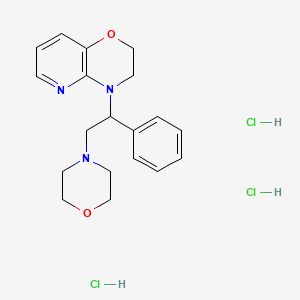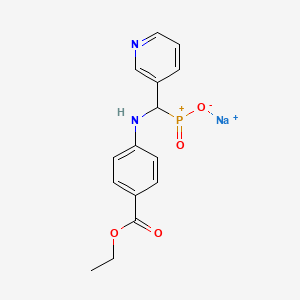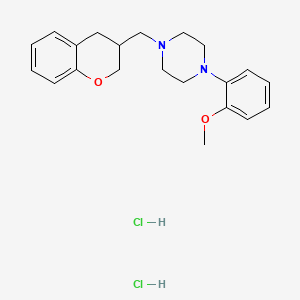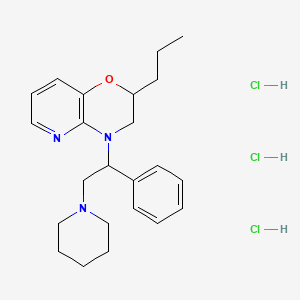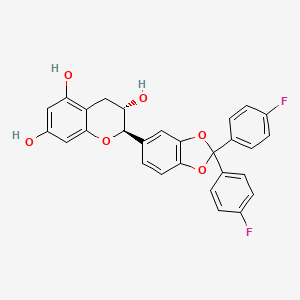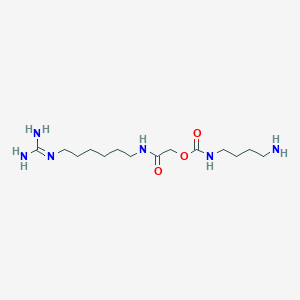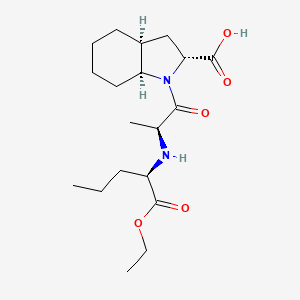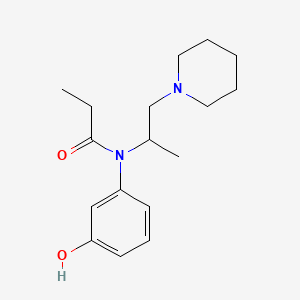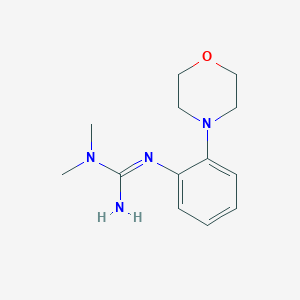
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a guanidine group substituted with a morpholine ring and two methyl groups
Preparation Methods
The synthesis of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81%. The reaction conditions are typically mild, making this method suitable for industrial production.
Chemical Reactions Analysis
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is being developed as a short-acting anti-diabetic insulin secretagogue. It has shown a biphasic insulin-releasing effect in rats, making it a potential candidate for diabetes treatment.
Medicine: Its potential use as an insulin secretagogue highlights its importance in medical research, particularly in the development of new treatments for diabetes.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine involves its interaction with specific molecular targets and pathways. As an insulin secretagogue, it stimulates the release of insulin from pancreatic beta cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of ion channels and signaling pathways related to insulin secretion .
Comparison with Similar Compounds
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in their substituents, leading to variations in their chemical properties and applications.
S-Methylisothioureas: These compounds are often used as starting materials for the synthesis of guanidines and have distinct reactivity patterns compared to this compound.
Properties
CAS No. |
131677-86-6 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17/h3-6H,7-10H2,1-2H3,(H2,14,15) |
InChI Key |
YIMGGHGOVMBIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



